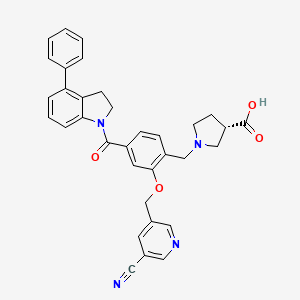![molecular formula C9H11IN2O5 B12395723 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated oxolane ring attached to a pyrimidine-2,4-dione moiety. The presence of iodine in the structure makes it particularly interesting for research in medicinal chemistry and radiopharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione typically involves the iodination of a precursor compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the oxolane ring. The reaction conditions often require a controlled temperature and pH to ensure the selective iodination of the desired position on the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a deiodinated derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like silver fluoride (AgF) or sodium chloride (NaCl).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated derivatives.
Substitution: Formation of fluorinated or chlorinated analogs.
Scientific Research Applications
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The iodine atom in the structure allows for the compound to be used in radiolabeling, where it can bind to target molecules and be detected using imaging techniques. The hydroxyl groups facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3S,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3S,5R)-3-chloro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Uniqueness: The presence of the iodine atom in 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione distinguishes it from its analogs. This iodine atom not only enhances its radiolabeling capabilities but also influences its chemical reactivity and biological interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11IN2O5 |
|---|---|
Molecular Weight |
354.10 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
KVQOKCWRUQHGQR-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)I |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



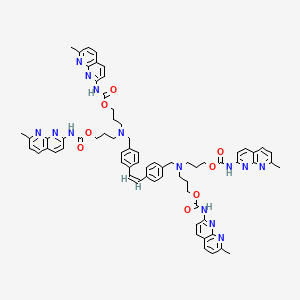

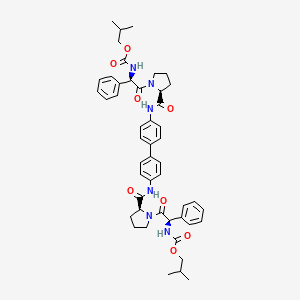

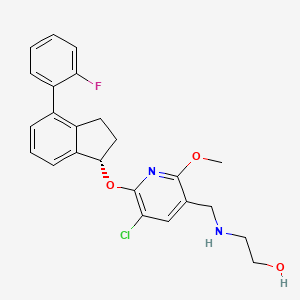
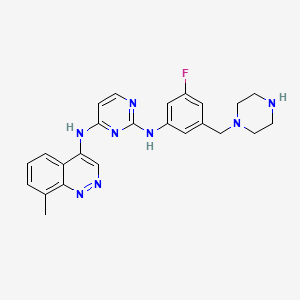
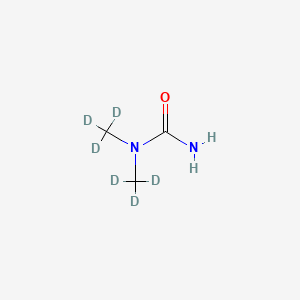
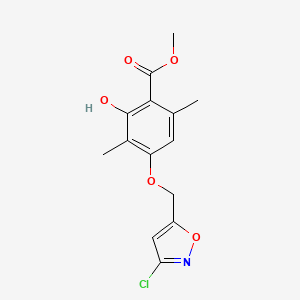
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
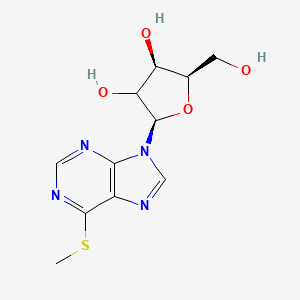
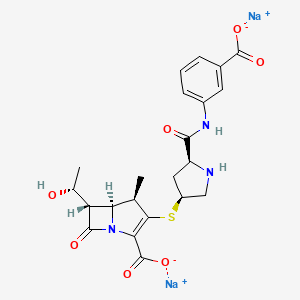
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
